molecular formula C20H32N2O6 B5019227 1-[3-(2-hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol

1-[3-(2-hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol

Cat. No.: B5019227
M. Wt: 396.5 g/mol
InChI Key: HEKXJKVSWLBHQG-UHFFFAOYSA-N
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Description

1-[3-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol is a complex organic compound characterized by the presence of multiple morpholine and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Phenoxy Intermediate: This involves the reaction of a phenol derivative with an appropriate halogenated compound under basic conditions to form the phenoxy intermediate.

    Introduction of the Morpholine Groups: The phenoxy intermediate is then reacted with morpholine in the presence of a suitable catalyst to introduce the morpholine groups.

    Final Assembly: The final step involves the coupling of the intermediate with another morpholine derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenoxy and morpholine groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[3-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(2-hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and morpholine groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **1-[4-(2-Hydroxy-3-m

Properties

IUPAC Name

1-[3-(2-hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O6/c23-17(13-21-4-8-25-9-5-21)15-27-19-2-1-3-20(12-19)28-16-18(24)14-22-6-10-26-11-7-22/h1-3,12,17-18,23-24H,4-11,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKXJKVSWLBHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(COC2=CC(=CC=C2)OCC(CN3CCOCC3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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